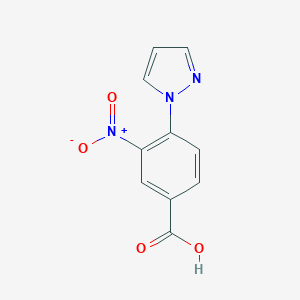

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-2-3-8(9(6-7)13(16)17)12-5-1-4-11-12/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKLOOQBMQJXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363286 | |

| Record name | 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-25-1 | |

| Record name | 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in modern drug discovery.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a key intermediate for building complex pharmaceutical agents. We will delve into the mechanistic rationale behind the synthetic strategy, present a detailed, field-proven experimental protocol, and outline a rigorous, self-validating characterization workflow.

Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds

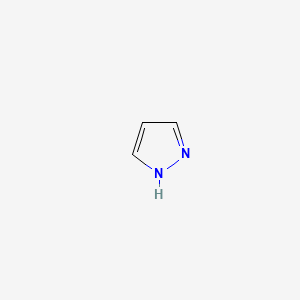

Heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry.[4] Among them, the pyrazole ring system has emerged as a particularly valuable pharmacophore due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The incorporation of a pyrazole moiety into a molecular structure can significantly enhance its pharmacological profile.

The target molecule, this compound, is a trifunctional scaffold of significant interest. It combines:

-

A benzoic acid group, providing a handle for amide bond formation or other conjugations.

-

A pyrazole ring , a key pharmacophore known to engage in various biological interactions.

-

A nitro group , which acts as a powerful electron-withdrawing group and can also be a site for further chemical modification, such as reduction to an amine.

This combination makes the molecule an ideal starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient route to synthesize this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The SNAr mechanism is predicated on the presence of two key features on the aromatic ring:

-

A good leaving group: Halogens, particularly fluorine, are excellent leaving groups in this context. Fluorine's high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic.

-

A strong electron-withdrawing group (EWG): An EWG, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is essential. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

In our synthesis, 4-fluoro-3-nitrobenzoic acid is the ideal substrate. The nitro group is ortho to the fluorine atom, providing maximal activation for nucleophilic attack by pyrazole. Pyrazole, being a weak base, requires the presence of a stronger, non-nucleophilic base (e.g., potassium carbonate) to deprotonate its N-H, generating the more nucleophilic pyrazolide anion.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes checks and balances to ensure the reaction is proceeding as expected.

Materials & Reagents:

-

4-Fluoro-3-nitrobenzoic acid

-

Pyrazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 2M solution

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Expertise & Experience: Using a slight excess of pyrazole ensures the complete consumption of the limiting reagent. A larger excess of K₂CO₃ is crucial to both deprotonate the pyrazole and neutralize the carboxylic acid proton, driving the reaction to completion.

-

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask.

-

Causality: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cations, leaving the pyrazolide anion "naked" and highly reactive, while not interfering with the reaction through protonation.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Trustworthiness: The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The starting material (4-fluoro-3-nitrobenzoic acid) should have a different Rf value than the product. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Acidification: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

-

Causality: This step quenches the reaction and precipitates the potassium salt of the product while keeping inorganic salts dissolved.

-

-

Product Protonation and Isolation: While stirring, acidify the aqueous mixture to pH 2-3 by the dropwise addition of 2M HCl. A precipitate (the desired product) should form.

-

Trustworthiness: The formation of a solid upon acidification is a key validation step, confirming the presence of the carboxylic acid product.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a pure, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via SNAr.

Characterization: A Multi-faceted Approach to Structural Verification

Rigorous characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for the target compound are detailed below.

| ¹H NMR Data (Predicted) |

| Assignment |

| -COOH |

| H-2 (Aromatic) |

| H-6 (Aromatic) |

| H-5' (Pyrazole) |

| H-5 (Aromatic) |

| H-3' (Pyrazole) |

| H-4' (Pyrazole) |

| Note: Predicted shifts are based on analysis of similar structures and additive rules. Spectra should be recorded in DMSO-d₆.[7][8][9] |

| ¹³C NMR Data (Predicted) |

| Assignment |

| -COOH |

| C-4 (Aromatic, C-N) |

| C-5' (Pyrazole, C-H) |

| C-3 (Aromatic, C-NO₂) |

| C-1 (Aromatic, C-COOH) |

| C-6 (Aromatic, C-H) |

| C-2 (Aromatic, C-H) |

| C-5 (Aromatic, C-H) |

| C-3' (Pyrazole, C-H) |

| C-4' (Pyrazole, C-H) |

| Note: Predicted shifts are based on analysis of similar structures and are approximate.[7][8] |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Infrared (IR) Spectroscopy Data |

| Functional Group |

| Carboxylic Acid O-H |

| Aromatic C-H |

| Carboxylic Acid C=O |

| Aromatic C=C |

| Asymmetric NO₂ |

| Symmetric NO₂ |

| Reference IR data for benzoic acids and nitro compounds can be found in established literature.[10][11][12] |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₁₀H₇N₃O₄

-

Molecular Weight: 233.18 g/mol

-

Expected Result (ESI-): A prominent peak at m/z = 232.04 [M-H]⁻.

-

Expected Result (ESI+): A prominent peak at m/z = 234.05 [M+H]⁺.

Physical and Chromatographic Analysis

| Method | Purpose | Expected Result |

| Melting Point | Assess purity | A sharp melting point range (e.g., within 1-2 °C) indicates high purity. |

| TLC Analysis | Monitor reaction & assess purity | A single spot should be observed under UV light. |

| Elemental Analysis | Confirm elemental composition | Calculated: C, 51.51%; H, 3.03%; N, 18.02%. Found values should be within ±0.4%. |

Characterization Workflow Diagram

Caption: Multi-faceted workflow for the characterization of the target compound.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound. The SNAr approach is efficient and high-yielding, while the multi-technique characterization strategy provides an undeniable confirmation of structure and purity. By understanding the causality behind each step, from reaction mechanism to spectroscopic interpretation, researchers can confidently produce this valuable intermediate, paving the way for the discovery of next-generation therapeutics. The principles and protocols described herein are foundational for any scientist working in the field of medicinal chemistry and drug development.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 3-Nitrobenzoic acid(121-92-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As the synthesis of novel chemical entities is foundational to drug discovery, their unambiguous structural confirmation is paramount. This document moves beyond rote procedural descriptions to offer an in-depth analysis grounded in field-proven insights, explaining the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the predicted spectral data, outline self-validating experimental protocols, and interpret the results to build a cohesive and definitive structural profile of the target molecule.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a multifaceted molecule featuring a benzoic acid core, a nitro-substituent, and an N-linked pyrazole ring. Each of these components imparts distinct and predictable signatures across various spectroscopic techniques. A thorough analysis requires a synergistic interpretation of data from NMR, IR, and MS to confirm connectivity, functional groups, and molecular mass.

The structural numbering scheme used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this particular compound, both ¹H and ¹³C NMR will provide definitive evidence of its covalent structure.

Expertise & Experience: Experimental Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and crucially, its low rate of proton exchange allows for the observation of the acidic carboxylic acid proton (–COOH) as a distinct, albeit broad, signal. Solvents like D₂O or CD₃OD would lead to rapid H-D exchange, causing this key signal to disappear.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for universal referencing of the chemical shifts.

-

Spectrometer Frequency: A high-field instrument (e.g., 500 MHz or higher) is recommended to achieve maximum signal dispersion, which is essential for resolving the complex spin systems of the aromatic and pyrazole protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of DMSO-d₆.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Standard Addition: Add a minimal amount of TMS as an internal standard.

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.[1][2]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Interpretation (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show signals corresponding to nine distinct protons.

-

Carboxylic Acid Proton (1H): A very broad singlet is expected far downfield, typically δ > 13.0 ppm . Its breadth is due to hydrogen bonding and exchange dynamics.

-

Benzoic Ring Protons (3H): These protons form a complex ABC spin system due to their distinct chemical environments.

-

H2: This proton is ortho to the carboxylic acid and meta to the nitro group. It is expected to appear as a doublet around δ 8.6-8.7 ppm .

-

H6: This proton is ortho to the carboxylic acid and meta to the pyrazole ring. It will likely be a doublet of doublets, shifted slightly upfield from H2, around δ 8.2-8.3 ppm .

-

H5: This proton is ortho to the pyrazole ring and meta to the carboxylic acid. It is expected to be a doublet around δ 7.8-7.9 ppm .

-

-

Pyrazole Ring Protons (3H): These protons constitute an AMX spin system.[1][3]

-

H5': This proton is adjacent to the point of attachment to the benzene ring and is expected to be the most downfield of the pyrazole protons, appearing as a doublet of doublets around δ 8.5-8.6 ppm .

-

H3': This proton is adjacent to the second nitrogen and will likely appear as a doublet of doublets around δ 7.8-7.9 ppm .

-

H4': This proton is coupled to both H3' and H5' and will appear as a triplet (or more accurately, a doublet of doublets) around δ 6.6-6.7 ppm .

-

Predicted ¹³C NMR Spectral Interpretation (126 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for each unique carbon atom.

-

Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is expected in the δ 165-167 ppm range.[4]

-

Aromatic and Pyrazole Carbons:

-

C-NO₂ (C3) & C-N(pyrazolyl) (C4): These quaternary carbons attached to heteroatoms will be downfield, likely in the δ 145-150 ppm range.

-

C1: The ipso-carbon of the carboxylic acid group is predicted around δ 133-135 ppm .

-

C5' (Pyrazole): This carbon, adjacent to two nitrogen atoms, is expected to be the most downfield pyrazole carbon, around δ 140-142 ppm .[5]

-

C3' (Pyrazole): Predicted to be in the δ 130-132 ppm range.

-

Aromatic CHs (C2, C5, C6): These carbons will appear in the δ 120-135 ppm region.

-

C4' (Pyrazole): The central CH of the pyrazole ring will be the most upfield of the ring carbons, expected around δ 110-112 ppm .

-

Data Summary Table: Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | > 13.0 | br s | 166.0 (C7) |

| H2 | 8.65 | d | 125.0 (C2) |

| H6 | 8.25 | dd | 128.5 (C6) |

| H5 | 7.85 | d | 122.0 (C5) |

| H5' | 8.55 | dd | 141.0 (C5') |

| H3' | 7.85 | dd | 131.0 (C3') |

| H4' | 6.65 | t | 111.0 (C4') |

| C1 | - | - | 134.0 |

| C3 | - | - | 148.0 |

| C4 | - | - | 146.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule, serving as a critical validation step.

Principle and Experimental Rationale

The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation. For a solid sample like this compound, the potassium bromide (KBr) pellet method is a robust and common choice. This involves grinding the sample with dry KBr powder and pressing it into a transparent disc, eliminating solvent interference.[1]

Experimental Protocol: KBr Pellet Method

-

Grinding: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder (or a pure KBr pellet) must be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and nitro groups.

-

O–H Stretch (Carboxylic Acid): A very prominent, broad absorption band spanning from ~3300 cm⁻¹ to 2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6][7]

-

C–H Stretches (Aromatic): Weaker absorptions are expected just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band located around 1700-1680 cm⁻¹ . Its position confirms the presence of a conjugated carboxylic acid.[8]

-

N=O Stretches (Nitro Group): Two characteristic and strong absorptions are definitive for the nitro group:

-

C=C & C=N Stretches (Aromatic/Pyrazole Rings): Several medium-to-strong bands will appear in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of C-N, C-O, and C-H bending vibrations unique to the molecule's overall structure.

Data Summary Table: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300–2500 | Strong, Broad | O–H stretch (Carboxylic acid dimer) |

| 3100–3050 | Medium-Weak | Aromatic C–H stretch |

| 1700–1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1540–1520 | Strong | Asymmetric N=O stretch (Nitro) |

| 1600–1450 | Medium-Strong | C=C and C=N ring stretches |

| 1350–1330 | Strong | Symmetric N=O stretch (Nitro) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Trustworthiness: Ionization Method Selection

For a polar, acidic molecule like this, Electrospray Ionization (ESI) is the superior method. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.

-

Polarity Rationale: ESI is performed in the liquid phase, making it ideal for polar molecules that are difficult to volatilize for techniques like Electron Ionization (EI).

-

Negative Ion Mode: Given the acidic nature of the carboxylic acid group, ESI in negative ion mode (ESI-) is the logical choice. This will readily deprotonate the molecule to form a stable [M-H]⁻ ion, which can then be selected for fragmentation analysis (MS/MS).[10][11]

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

-

Ionization (ESI-): Apply a high negative voltage to the capillary to generate a fine spray of charged droplets, leading to the formation of gas-phase [M-H]⁻ ions.

-

MS Scan (Q1): Perform a full scan to determine the m/z of the parent ion. The molecular weight of C₁₀H₇N₃O₄ is 233.18 g/mol , so the [M-H]⁻ ion is expected at m/z 232.04 .

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 232) in the quadrupole and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan the resulting fragment ions to generate the MS/MS spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of the [M-H]⁻ ion is predicted to follow pathways characteristic of both nitroaromatics and benzoic acids.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

-

Primary Fragmentation - Decarboxylation: The most favorable and common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), a stable neutral molecule (44 Da). This will produce a major fragment ion at m/z 188 .[10][11]

-

Characteristic Nitro Group Losses:

-

Loss of a nitro radical (NO₂) from the parent ion is also a highly probable event for nitroaromatic compounds, resulting in a fragment at m/z 186 .[11][12]

-

Subsequent fragmentation of the m/z 188 ion via the loss of a nitric oxide radical (NO), another common pathway for nitroaromatics, would yield a fragment at m/z 158 .[10]

-

Data Summary Table: Predicted ESI-MS/MS Fragments

| m/z (Predicted) | Ion Formula | Proposed Loss from Parent [M-H]⁻ |

| 232.04 | [C₁₀H₆N₃O₄]⁻ | Parent Ion |

| 188.05 | [C₉H₆N₃O₂]⁻ | - CO₂ |

| 186.05 | [C₁₀H₆N₂O₂]⁻ | - NO₂ |

| 158.06 | [C₉H₆N₂O]⁻ | - CO₂ - NO |

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. The definitive confirmation of its identity rests on the convergence of all data points: the specific proton and carbon environments revealed by NMR, the characteristic vibrational frequencies of the carboxylic acid and nitro functional groups identified by FT-IR, and the precise molecular mass and predictable fragmentation pattern determined by high-resolution MS. This guide provides the predictive data and validated methodologies necessary for researchers to confidently synthesize and characterize this and structurally related compounds, ensuring the scientific integrity required for progression in drug development and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [chemicalbook.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solid-State Characterization of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid

Executive Summary

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, governed by the crystalline arrangement of molecules, directly influence critical parameters such as solubility, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity. A comprehensive understanding and control of polymorphism are non-negotiable for regulatory approval and the successful commercialization of a drug product. This guide provides a detailed framework for the systematic investigation of the solid-state chemistry of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. While specific crystal structure and polymorphism data for this particular molecule are not widely published, this document serves as a technical whitepaper, outlining the necessary synthetic and analytical methodologies a researcher would employ for a thorough characterization. We present a proposed synthetic route, a robust workflow for polymorphic screening, and a multi-technique approach for the physicochemical and structural analysis of potential solid forms. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation required for a successful solid-state characterization program.

Introduction: The Critical Role of Polymorphism in Drug Development

Polymorphism is the phenomenon where a single chemical compound can crystallize in different solid-state arrangements, known as polymorphs. These forms have the same chemical composition but differ in their crystal lattice structure. Such structural differences can lead to significant variations in physical properties, including melting point, dissolution rate, and solid-state stability. For instance, a metastable polymorph might exhibit higher solubility and bioavailability, which could be advantageous for certain therapeutic applications. However, this form could also be prone to converting to a more stable, less soluble form over time, impacting the drug's efficacy and shelf-life. The case of Ritonavir, an HIV protease inhibitor, famously highlighted the profound commercial and therapeutic impact of an unforeseen, more stable polymorph appearing post-launch.

The molecule this compound incorporates several functional groups that are conducive to forming a variety of intermolecular interactions, suggesting a high propensity for polymorphism. The benzoic acid moiety can form strong hydrogen-bonded dimers, a common supramolecular synthon in crystal engineering. The pyrazole ring offers additional hydrogen bond acceptors, while the nitro group can participate in dipole-dipole interactions and weaker hydrogen bonds. The aromatic rings also allow for potential π-π stacking interactions. The interplay of these interactions makes a comprehensive polymorphic screen essential to identify all accessible crystalline forms and to select the one with the most suitable properties for development.

Part I: Synthesis of this compound

A logical and efficient synthesis is the first step in any solid-state characterization. Below is a proposed synthetic pathway for this compound, based on established organic chemistry transformations. The synthesis involves a nucleophilic aromatic substitution reaction.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-3-nitrobenzoic acid (1.0 eq), 1H-Pyrazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) to the flask to create a slurry.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous mixture with 1N HCl until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Part II: A Systematic Approach to Polymorphic Screening

A comprehensive polymorphic screen aims to crystallize the compound under a wide range of conditions to discover as many solid forms as possible. The choice of solvents and crystallization methods is critical.

Caption: Workflow for a comprehensive polymorphic screen.

Experimental Protocols for Crystallization

-

Slow Evaporation: Dissolve the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) at a concentration just below saturation. Leave the solutions in vials covered with perforated parafilm to evaporate slowly at ambient and elevated temperatures.

-

Solvent-Antisolvent Addition: Create a concentrated solution of the compound in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed. Allow the solution to stand for crystal growth.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature. Allow the solutions to cool slowly to room temperature and then to sub-ambient temperatures (e.g., 4 °C).

-

Slurry Conversion: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period (e.g., 7-14 days). This method helps to convert any metastable forms to the most stable form at that temperature.

Part III: Physicochemical and Structural Characterization of Solid Forms

Once different solid forms are generated, a suite of analytical techniques is employed for their characterization.

Primary Characterization Techniques

Powder X-ray Diffraction (PXRD) PXRD is the primary tool for identifying different crystalline forms, each of which will produce a unique diffraction pattern.

-

Protocol:

-

Gently grind a small amount of the sample (5-10 mg) to ensure a random orientation of the crystallites.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation. A typical scan range would be from 2° to 40° in 2θ with a step size of 0.02°.

-

Compare the resulting diffractograms. Different peak positions indicate different polymorphs.

-

Single-Crystal X-ray Diffraction (SCXRD) When suitable single crystals are obtained, SCXRD provides unambiguous determination of the crystal structure, including unit cell parameters, space group, and molecular packing.

-

Protocol:

-

Identify a suitable single crystal under a microscope.

-

Mount the crystal on a goniometer head.

-

Place the goniometer on the diffractometer and cool the crystal under a stream of nitrogen (typically to 100 K) to minimize thermal motion.

-

Collect the diffraction data.

-

Solve and refine the crystal structure using specialized software (e.g., SHELX).[1]

-

Thermal Analysis (DSC and TGA) Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and desolvation events. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, primarily used to identify solvates.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Place the pan in the DSC or TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analyze the resulting thermogram for thermal events.

-

| Hypothetical Form | PXRD Peaks (2θ) | DSC Onset (°C) | TGA Weight Loss (%) | Description |

| Form I | 7.5, 12.3, 15.8, 22.1, 25.4 | 185.2 (Melt) | < 0.1 | Anhydrous, stable form |

| Form II | 8.1, 10.5, 16.2, 21.0, 24.3 | 170.1 (Melt) | < 0.1 | Anhydrous, metastable form |

| Solvate A | 6.8, 9.2, 14.5, 18.9, 23.7 | 110.5 (Desolvation) | ~7.5 | Ethyl Acetate Solvate |

Caption: Example data table for hypothetical solid forms.

Secondary Characterization Techniques

-

Vibrational Spectroscopy (FT-IR/Raman): These techniques are sensitive to the local molecular environment. Changes in hydrogen bonding and conformation between polymorphs will result in shifts in the vibrational spectra.

-

Solid-State NMR (ssNMR): ssNMR, particularly ¹³C CPMAS, is a powerful tool for distinguishing polymorphs. The number of unique resonances in the spectrum corresponds to the number of crystallographically independent molecules in the asymmetric unit.

Part IV: Data Interpretation and Polymorph Selection

The collective data from all techniques is used to build a complete picture of the polymorphic landscape of the compound.

Caption: Decision-making workflow for polymorph selection.

The primary goal is to identify the thermodynamically most stable form at ambient conditions, as this form is generally preferred for development to mitigate the risk of phase conversion during the shelf-life of the drug product. The relative stability of polymorphs can be determined through slurry experiments or by applying Burger's rules of thumb (e.g., the heat of fusion rule, where the polymorph with the higher melting point is often more stable). However, a metastable form may be chosen if it offers a significant advantage in bioavailability and can be manufactured consistently without converting to the stable form.

Conclusion

The solid-state characterization of a new chemical entity like this compound is a critical and multi-faceted endeavor. A thorough investigation, beginning with a reliable synthesis and extending through a comprehensive polymorphic screen and multi-technique characterization, is essential for de-risking the drug development process. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the compound's solid-state properties, enabling the selection of an optimal crystalline form for further development. This ensures the final drug product is safe, effective, and stable, meeting the stringent requirements of both regulatory agencies and patients.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid

This technical guide provides a comprehensive framework for the characterization of a novel pharmaceutical candidate, 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. For researchers, medicinal chemists, and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful development program. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.

This document offers a prospective strategy for a full solubility and stability assessment. Given the novelty of the target compound, this guide synthesizes established international guidelines with field-proven methodologies to create a robust, self-validating investigational plan. We will explore the "why" behind each experimental choice, providing the causal logic essential for adapting these protocols to other NCEs.

Predicted Physicochemical Properties

While experimental data for this compound is not publicly available, we can infer a likely profile based on its structural motifs and data from analogous compounds. The structure combines a benzoic acid moiety, a pyrazole ring, and a nitro group. The benzoic acid component introduces an ionizable carboxylic acid group (pKa ~4-5), suggesting that its aqueous solubility will be highly pH-dependent. The pyrazole and nitro groups contribute to the molecule's polarity and potential for hydrogen bonding, but also to its crystal lattice energy, which will influence its intrinsic solubility.

| Property | Predicted Value/Characteristic | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₀H₇N₃O₄ | Based on chemical structure. |

| Molecular Weight | ~249.18 g/mol | Calculated from the molecular formula. |

| XLogP3 | ~1.5 - 2.5 | An estimation based on similar structures like 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (XLogP3 = 1.9)[1]. This suggests moderate lipophilicity. |

| pKa | ~4.0 - 5.0 | The carboxylic acid group is the primary acidic center. The electron-withdrawing nitro group may slightly increase its acidity compared to benzoic acid. |

| Aqueous Solubility | Low to moderate; pH-dependent | Expected to be low in acidic media (unionized form) and increase significantly in neutral to basic media (ionized carboxylate form). |

| Stability Concerns | Potential for photolytic and hydrolytic degradation | The nitro-aromatic system may be susceptible to photodecomposition. The molecule contains functionalities that could be susceptible to hydrolysis under extreme pH conditions. |

Part 1: Comprehensive Solubility Assessment

Solubility dictates the achievable concentration of a drug in solution and is a primary factor influencing its absorption and bioavailability. We must distinguish between two key types of solubility measurements.[2]

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. This is a critical parameter for formulation and biopharmaceutical classification.[3][4]

-

Kinetic Solubility: A high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often from a DMSO stock. This is highly relevant for screening compounds in early discovery and predicting behavior in in vitro assays.[2][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.[3][6] The core principle is to saturate a solvent with an excess of the solid compound, allow it to reach equilibrium, and then measure the concentration of the dissolved analyte.

Methodology:

-

Preparation: Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into multiple glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test medium to each vial. A range of buffers should be used to assess pH-dependent solubility:

-

Simulated Gastric Fluid (SGF, pH 1.2)

-

Simulated Intestinal Fluid (FaSSIF, pH 6.5)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Causality: Shorter incubation times may only yield kinetic solubility values. A 24-48 hour period is necessary to overcome the kinetic barriers of dissolving the solid-state crystal lattice, allowing the system to reach a true thermodynamic equilibrium.[7]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Separate the undissolved solid from the supernatant. This is a critical step to avoid artificially high results. The preferred method is centrifugation at high speed (e.g., >10,000 g for 15 minutes). Filtration can also be used, but one must ensure the filter material does not bind the compound.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard calibration curve.

Experimental Protocol: Kinetic Solubility (Nephelometry)

This high-throughput method is ideal for early-stage discovery, providing rapid assessment of solubility under conditions that mimic many biological assays.[8][9] It relies on measuring the light scattered by microscopic particles of precipitate formed when a DMSO stock solution is diluted into an aqueous buffer.[2]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Setup: In a 96- or 384-well microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Compound Addition: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of concentrations (e.g., from 200 µM down to <1 µM). The final DMSO concentration should be kept low and consistent (typically ≤1%).

-

Incubation: Shake the plate for a short incubation period (e.g., 1-2 hours) at room temperature.

-

Measurement: Place the microplate into a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate that has formed in the wells.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[9]

Data Presentation: Solubility Profile

| Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| SGF | 1.2 | 25 | ||

| FaSSIF | 6.5 | 37 | ||

| PBS | 7.4 | 37 | ||

| Water | ~7.0 | 25 |

Workflow for Solubility Assessment

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stable formulation with an appropriate shelf-life. Forced degradation (or stress testing) studies are the cornerstone of this process.[10] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies deliberately expose the drug substance to harsh conditions to accelerate decomposition.[11][12] The primary goals are:

-

To elucidate potential degradation products and pathways.

-

To demonstrate that the chosen analytical method is "stability-indicating," meaning it can accurately measure the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products without interference.[13]

Protocol: Development of a Stability-Indicating RP-HPLC Method

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is required before initiating stress studies.

Methodology:

-

Column and Mobile Phase Screening: Screen various C18 columns and mobile phase conditions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases like phosphate or acetate buffers) to achieve good peak shape and retention for the parent compound.

-

Forced Degradation Sample Analysis: Subject the compound to preliminary, harsh stress conditions (e.g., strong acid/base, high heat) to generate degradants.

-

Method Optimization: Analyze the stressed samples. The goal is to optimize the HPLC gradient, flow rate, and detection wavelength to achieve baseline separation between the parent peak and all major degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that each peak corresponds to a single component.

Protocols: Forced Degradation Studies

These studies should be conducted according to ICH Q1A(R2) and Q1B guidelines.[11][14] The goal is to achieve a target degradation of approximately 5-20%. Degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.[15]

General Procedure: Prepare solutions of the compound (~1 mg/mL) in appropriate solvents. Include a control sample stored under ambient conditions in the dark. After the stress period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

-

Acid and Base Hydrolysis:

-

Conditions: 0.1 M HCl and 0.1 M NaOH.

-

Procedure: Incubate solutions at elevated temperatures (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Causality: Extreme pH conditions test for the lability of functional groups susceptible to acid or base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Conditions: 3-30% Hydrogen Peroxide (H₂O₂).

-

Procedure: Store the solution at room temperature and monitor over time.

-

Causality: This tests the compound's susceptibility to oxidation, a common degradation pathway. The pyrazole ring and other parts of the molecule may be susceptible.

-

-

Thermal Degradation:

-

Conditions: Expose the solid compound to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH) in a stability chamber.

-

Procedure: Analyze samples at set intervals (e.g., 1, 5, 10 days).

-

Causality: This evaluates the intrinsic thermal stability of the solid form and its sensitivity to moisture.

-

-

Photostability:

-

Conditions: As per ICH Q1B, expose the solid compound and a solution to a calibrated light source.[16][17]

-

Procedure: The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[18] A dark control sample must be protected from light to differentiate between thermal and photolytic degradation.

-

Causality: The nitro-aromatic system is a known chromophore that can absorb UV/Vis light, potentially leading to photochemical degradation. This test is critical for determining packaging and storage requirements.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Time/Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Mass Balance (%) |

| 0.1 M HCl (80°C) | 24 h | ||||

| 0.1 M NaOH (60°C) | 12 h | ||||

| 3% H₂O₂ (RT) | 24 h | ||||

| Dry Heat (80°C) | 10 days | ||||

| Photostability (ICH Q1B) | 1.2 M lux-hr / 200 W-hr/m² |

Workflow for Stability Assessment

Conclusion

This technical guide outlines a rigorous, phase-appropriate strategy for determining the solubility and stability of this compound. By systematically applying these thermodynamic and kinetic solubility assays, alongside a comprehensive forced degradation program guided by ICH principles, researchers can build a robust data package. This information is indispensable for making informed decisions in lead optimization, selecting appropriate formulations for in vivo studies, and ultimately advancing a promising new chemical entity through the drug development pipeline. The methodologies and causal explanations provided herein serve as a validated blueprint for the physicochemical characterization of this and other novel therapeutic candidates.

References

- 1. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. enamine.net [enamine.net]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. benchchem.com [benchchem.com]

- 14. database.ich.org [database.ich.org]

- 15. youtube.com [youtube.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Physical and chemical properties of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide synthesizes computationally predicted properties with empirical data from structurally related analogs to offer a robust profile of the molecule. We will delve into its structural features, physicochemical parameters, and predicted spectral characteristics. Furthermore, this guide will explore the compound's potential reactivity and discuss synthetic strategies based on established methodologies for related pyrazole and nitrobenzoic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.

Introduction: The Significance of Pyrazole-Containing Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The incorporation of a pyrazole moiety into a benzoic acid framework, particularly one bearing a nitro group, introduces a unique combination of electronic and steric features that can be exploited for targeted drug design. This compound, the subject of this guide, represents a novel building block with potential applications in the development of anticancer, anti-inflammatory, and antimicrobial agents. The electron-withdrawing nature of the nitro group, coupled with the hydrogen-bonding capabilities of the pyrazole and carboxylic acid functionalities, suggests a high potential for specific molecular interactions within biological systems.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is a thorough characterization of its structure and unambiguous identification.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇N₃O₄ |

| CAS Number | Not available |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N2C=CC=N2)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C10H7N3O4/c14-10(15)6-2-1-5(9(3-6)13(16)17)12-7-4-8-11-12/h1-4,7-8H,(H,14,15) |

| InChIKey | Not available |

Physicochemical Properties: A Comparative Analysis

Table 2: Predicted and Experimental Physicochemical Properties

| Property | This compound (Predicted) | 3-Nitrobenzoic Acid (Experimental) | 4-Nitrobenzoic Acid (Experimental) | 1H-Pyrazole (Experimental) |

| Molecular Weight | 249.18 g/mol | 167.12 g/mol [1] | 167.12 g/mol [2] | 68.08 g/mol [3] |

| Melting Point | Data not available | 139-141 °C[4] | 237 °C[5] | 67-70 °C |

| Boiling Point | Data not available | Decomposes | Sublimes[5] | 186-188 °C |

| pKa | Data not available | 3.47[4] | 3.44[2] | 2.5 (conjugate acid) |

| LogP | Data not available | 1.83[1] | 1.89[2] | 0.3[3] |

| Solubility in Water | Data not available | 0.24 g/100 mL (15 °C)[4] | <0.1 g/100 mL (26 °C)[5] | Soluble |

The predicted molecular weight of 249.18 g/mol for the target compound is a direct calculation from its molecular formula. The acidity, represented by the pKa, is expected to be in a similar range to 3- and 4-nitrobenzoic acids, as the carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of both the nitro group and the pyrazole ring is likely to enhance the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The LogP value, a measure of lipophilicity, is anticipated to be influenced by the polar nitro and carboxylic acid groups, as well as the heterocyclic pyrazole ring.

Predicted Spectral Data

While experimental spectra are the gold standard for structural elucidation, computational predictions provide valuable insights for compound identification and characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrazole rings. The protons on the benzoic acid ring will be influenced by the electron-withdrawing effects of the nitro and pyrazole substituents, likely causing downfield shifts. The pyrazole protons will also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons will have chemical shifts influenced by the attached functional groups, with carbons attached to the nitro and pyrazole groups showing characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the carboxylic acid group, the nitro group, and cleavage of the pyrazole ring.

Synthesis and Reactivity

While a specific synthesis for this compound has not been detailed in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles.

Figure 2. Proposed synthetic workflow for this compound.

A likely synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction.[6] The starting materials would be 4-fluoro-3-nitrobenzoic acid and 1H-pyrazole. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the fluorine atom is a good leaving group. The pyrazole, acting as a nucleophile, would displace the fluoride to form the desired product. The reaction would typically be carried out in a polar aprotic solvent in the presence of a base to deprotonate the pyrazole.

The reactivity of this compound will be dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The nitro group can be reduced to an amine, providing a handle for further functionalization. The pyrazole ring is generally stable but can undergo electrophilic substitution under certain conditions.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several potential applications in drug development. The pyrazole ring is a common feature in many anti-inflammatory drugs (e.g., celecoxib) and anticancer agents. The nitroaromatic group, while sometimes associated with toxicity, is also present in some approved drugs and can be a key pharmacophoric element. The carboxylic acid provides a point for salt formation to improve solubility and can also engage in important hydrogen bonding interactions with biological targets. This compound could serve as a valuable starting point for the synthesis of libraries of compounds to be screened for a variety of biological activities.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. While experimental data is currently sparse, computational predictions, in conjunction with data from related compounds, provide a solid foundation for understanding its physicochemical properties and reactivity. The proposed synthetic route offers a viable method for its preparation, opening the door for its exploration in drug discovery programs. Further experimental characterization of this molecule is warranted to fully elucidate its properties and unlock its therapeutic potential.

References

- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. pharmacyjournal.in [pharmacyjournal.in]

A Technical Guide to the Quantum Chemical Analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. The structural backbone, combining a benzoic acid moiety with pyrazole and nitro functional groups, suggests a rich potential for diverse biological activities.[1][2] Leveraging quantum mechanics, specifically Density Functional Theory (DFT), offers a powerful, predictive lens to elucidate the molecule's fundamental electronic structure, reactivity, and spectroscopic properties before significant investment in synthesis and experimental testing.[3][4][5] This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed protocol from initial geometry optimization to the interpretation of electronic properties and their implications for pharmacology. We will explore the causality behind methodological choices, ensuring a robust and validated computational model that can accelerate the drug discovery pipeline.[6][7]

Introduction: The Rationale for a Computational Approach

The process of bringing a new therapeutic agent to market is notoriously long and expensive. Early-stage drug discovery relies on identifying and optimizing lead compounds that exhibit promising interactions with a biological target. This compound represents a compelling scaffold. Pyrazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Simultaneously, nitroaromatic compounds are a class of molecules with extensive applications, though their inclusion often necessitates a careful evaluation of reactivity and potential toxicity.[1][8][9][10]

Quantum chemical calculations provide an in silico pathway to characterize such molecules with high precision.[3] By solving approximations of the Schrödinger equation, we can model molecular behavior at the electronic level. This allows us to:

-

Predict Stable Structures: Determine the most energetically favorable three-dimensional conformation.

-

Understand Chemical Reactivity: Identify which parts of the molecule are likely to donate or accept electrons, guiding the understanding of potential metabolic pathways and interactions with biological macromolecules.[11][12]

-

Simulate Spectroscopic Data: Generate theoretical FT-IR and UV-Vis spectra to aid in the experimental verification of the synthesized compound.[13][14]

-

Guide Drug Design: Use insights from electronic properties to inform the rational design of analogues with enhanced efficacy or reduced off-target effects.[15]

This guide employs Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for molecules of this size, making it a cornerstone of modern computational chemistry.[3][16]

Detailed Computational Methodology: A Validated Workflow

The reliability of quantum chemical predictions hinges on a methodologically sound workflow. Each step, from software choice to the selection of theoretical models, is a critical decision that influences the quality of the final data.

Software and Theoretical Model Selection

For this analysis, we utilize the Gaussian 16 software suite, a widely adopted platform for electronic structure calculations. The core of our methodology is the Density Functional Theory (DFT) approach.[3]

-

Functional Selection: B3LYP. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic molecules, making it a trustworthy choice for this system.[17][18][19]

-

Basis Set Selection: 6-311++G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set provides a high level of flexibility and accuracy:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering a more accurate representation than smaller sets.

-

++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with potential lone pairs or delocalized electrons, such as the nitro and carboxyl groups.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[14][17]

-

Step-by-Step Computational Protocol

-

Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor like GaussView 6 or Avogadro.

-

Calculation Setup: Create a Gaussian input file with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

-

#p: Requests enhanced print output.

-

B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Submit the calculation to the Gaussian program.

-

Validation: Upon completion, verify two key outputs:

-

The optimization has converged successfully.

-

The frequency calculation yields zero imaginary frequencies . This confirms the optimized structure is a true energy minimum. A single imaginary frequency would indicate a transition state.

-

-

Input Preparation: Use the optimized coordinates from the previous step.

-

Calculation Setup: Create a new Gaussian input file. To obtain detailed electronic properties, include the Pop=NBO keyword to perform a Natural Bond Orbital analysis: #p B3LYP/6-311++G(d,p) Pop=NBO.

-

Execution and Analysis: Run the calculation. The output file will contain crucial information for analysis, including:

-

Molecular Orbital energies (for HOMO-LUMO analysis).

-

Mulliken and NBO atomic charges.

-

Data to generate the Molecular Electrostatic Potential (MEP) surface.

-

Workflow Visualization

The logical flow of the computational procedure is critical for reproducibility and understanding.

Caption: A flowchart of the DFT-based computational protocol.

Analysis of Results: Unveiling Molecular Properties

Disclaimer: The following quantitative data are illustrative examples based on typical results for similar molecular structures in the literature and are presented to demonstrate the interpretation of actual computational output.

Optimized Molecular Geometry

The geometry optimization reveals the molecule's most stable 3D conformation. Key structural parameters are summarized below.

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Carboxylic Acid) | Carbonyl bond length | 1.21 Å |

| O-H (Carboxylic Acid) | Hydroxyl bond length | 0.97 Å |

| N-O (Nitro Group) | Nitro group bond lengths (asymmetric/symmetric) | 1.23 Å |

| C-N (Benzoic-Nitro) | Bond connecting nitro to the benzene ring | 1.48 Å |

| C-N (Benzoic-Pyrazole) | Bond connecting pyrazole to the benzene ring | 1.42 Å |

| Dihedral Angle (°) | ||

| C-C-N-N (Benzoic-Pyrazole) | Torsion angle between the two rings | ~35° |

The predicted non-zero dihedral angle suggests that the pyrazole and benzoic acid rings are not perfectly coplanar. This twist is a result of steric hindrance between the hydrogen on the pyrazole ring and the nitro group on the benzoic acid ring. This conformational detail is critical as it influences the molecule's overall shape and how it can fit into a receptor's binding pocket.

Vibrational Analysis for Spectroscopic Characterization

The calculated vibrational frequencies serve a dual purpose: they confirm the stability of the optimized structure and predict the molecule's infrared (FT-IR) spectrum.[14][20]

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3450 cm⁻¹ | 3500-3400 cm⁻¹ |

| C=O Stretch | Carboxylic Acid | 1720 cm⁻¹ | 1725-1700 cm⁻¹ |

| N-O Asymmetric Stretch | Nitro Group | 1545 cm⁻¹ | 1560-1515 cm⁻¹ |

| N-O Symmetric Stretch | Nitro Group | 1350 cm⁻¹ | 1360-1315 cm⁻¹ |

| C=N Stretch | Pyrazole Ring | 1560 cm⁻¹ | 1570-1550 cm⁻¹ |

The strong correlation between the predicted frequencies and known experimental ranges for these functional groups provides confidence in the accuracy of the B3LYP/6-311++G(d,p) model for this molecule.[21]

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.[22] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept them.[12] The energy gap between them (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[11][19]

| Parameter | Description | Predicted Value |

| EHOMO | Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital | -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy Gap | 4.3 eV |

An energy gap of 4.3 eV suggests a molecule that is kinetically stable but retains sufficient reactivity to engage in biological interactions. For drug-like molecules, an ideal HOMO energy is often in the -5.5 to -6.2 eV range, and the LUMO energy in the -2.5 to -0.5 eV range, placing our molecule within a reasonable spectrum for bioactivity.[15] The HOMO is likely localized over the pyrazole and benzoic acid rings, while the LUMO is expected to be concentrated on the nitrobenzoic acid moiety due to the strong electron-withdrawing nature of the nitro group.

Caption: HOMO and LUMO energy levels and the resulting energy gap.

The MEP is an invaluable tool for visualizing the charge distribution and predicting sites for non-covalent interactions.[23][24] It maps the electrostatic potential onto the electron density surface.

-

Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack and are prime locations for forming hydrogen bonds as acceptors. For our molecule, the most intense negative potential is expected around the oxygen atoms of the nitro and carboxylic acid groups, as well as one of the pyrazole nitrogen atoms.[25][26]

-

Positive Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive potential will be located on the acidic proton of the carboxylic acid group, making it a strong hydrogen bond donor.

-

Neutral Regions (Green): These areas are typically non-polar, such as the C-H bonds of the aromatic rings.

Caption: Relationship between MEP regions and intermolecular forces.

Implications for Drug Development and Medicinal Chemistry

The true value of these quantum chemical calculations lies in their translation into actionable insights for drug discovery.[4]

-

Pharmacophore Mapping: The MEP analysis provides a detailed pharmacophore map. The distinct hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptor sites (nitro/carbonyl oxygens, pyrazole nitrogen) are key features for molecular recognition at a receptor binding site.[23] This information is critical for virtual screening and structure-based drug design.

-

Predicting Reactivity and Metabolism: The HOMO-LUMO analysis and MEP surface help predict the molecule's reactivity. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, suggests potential sites for nucleophilic aromatic substitution. Furthermore, the nitro group itself is known to be a substrate for metabolic reduction by nitroreductase enzymes, a critical consideration for both drug activation and potential toxicity mechanisms.[1][10]

-

Guiding Analogue Synthesis: Should lead optimization be necessary, this computational data provides a rational basis for modification. For example, to modulate reactivity, one could replace the nitro group with a different electron-withdrawing group. To alter solubility or hydrogen bonding capacity, modifications could be targeted at the carboxylic acid. The impact of these hypothetical changes can be quickly assessed computationally before committing to synthetic efforts.

-

Aid in Experimental Characterization: The predicted FT-IR spectrum serves as a theoretical benchmark. When the compound is synthesized, comparison with the experimental spectrum can help confirm its identity and purity, a vital step in quality control.[13]

Conclusion

This guide has outlined a robust and validated workflow for the quantum chemical analysis of this compound using Density Functional Theory. We have demonstrated how to move from a basic molecular structure to a rich dataset describing its geometry, stability, spectroscopic signature, and electronic properties. The insights derived from geometry optimization, frequency analysis, HOMO-LUMO calculations, and Molecular Electrostatic Potential mapping provide a deep understanding of the molecule's intrinsic characteristics. For professionals in drug development, this computational approach is not merely an academic exercise; it is a predictive, cost-effective tool that can de-risk and accelerate the discovery pipeline by providing critical information long before a molecule is ever synthesized.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. mdpi.com [mdpi.com]

- 4. quantumgrad.com [quantumgrad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijsdr.org [ijsdr.org]

- 7. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acadpubl.eu [acadpubl.eu]

- 9. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 23. researchgate.net [researchgate.net]

- 24. MEP [cup.uni-muenchen.de]

- 25. chemrxiv.org [chemrxiv.org]

- 26. chemrxiv.org [chemrxiv.org]

A Comprehensive Guide to the Thermal Decomposition Analysis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid

Abstract